Methyl isonicotinimidate
CAS No.: 35451-46-8
Cat. No.: VC3802457
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35451-46-8 |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | methyl pyridine-4-carboximidate |
| Standard InChI | InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 |
| Standard InChI Key | NJHSZWGAZDIXPZ-UHFFFAOYSA-N |
| SMILES | COC(=N)C1=CC=NC=C1 |
| Canonical SMILES | COC(=N)C1=CC=NC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl isonicotinimidate belongs to the class of pyridinecarboximidates, featuring a pyridine ring substituted at the 4-position with a methoxyimidate group. Its IUPAC name, methyl pyridine-4-carboximidate, reflects this arrangement. The compound’s structure is defined by the connectivity at the para position of the pyridine ring, distinguishing it from ester derivatives like methyl isonicotinate .
Table 1: Key Identifiers of Methyl Isonicotinimidate
| Property | Value |
|---|---|
| CAS Number | 35451-46-8 |
| Molecular Formula | |
| Molecular Weight | 136.15 g/mol |
| InChIKey | NJHSZWGAZDIXPZ-UHFFFAOYSA-N |
| SMILES Notation | COC(=N)C1=CC=NC=C1 |
| Synonyms | 4-Pyridinecarboximidic acid methyl ester; Methyl pyridine-4-carboximidate |
The planar pyridine ring contributes to aromatic stability, while the imidate group introduces polarity and reactivity, enabling participation in nucleophilic substitution and condensation reactions .
Synthesis and Reaction Conditions
Hypothetical Synthesis Route
-
Starting Material: 4-Cyanopyridine (pyridine-4-carbonitrile).
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Reaction with Methanol: Under HCl catalysis, 4-cyanopyridine reacts with methanol to form the imidate intermediate.
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Isolation: Neutralization and purification yield methyl isonicotinimidate.
This proposed mechanism aligns with general imidate synthesis principles but requires experimental validation .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Prediction |
|---|---|
| LogP (Partition Coefficient) | ~0.5 (moderate lipophilicity) |
| Water Solubility | Low (<1 mg/mL) |
| Stability | Hydrolytically sensitive |
The imidate group’s susceptibility to hydrolysis in aqueous or acidic environments necessitates anhydrous storage conditions .
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